7-Methylnonan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
66256-61-9 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
7-methylnonan-2-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)7-5-6-8-10(3)11/h9-11H,4-8H2,1-3H3 |
InChI Key |
GCOBJHFUTQUABB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Established Reaction Pathways for 7-Methylnonan-2-ol
The synthesis of this compound can be achieved through several conventional organic chemistry reactions. These methods primarily focus on the formation of the alcohol functional group and the carbon skeleton.
Chemoselective Reduction of 7-Methylnonan-2-one
A primary and straightforward route to this compound is the chemoselective reduction of its corresponding ketone, 7-Methylnonan-2-one. nih.gov This transformation involves the conversion of the carbonyl group to a hydroxyl group without affecting other parts of the molecule.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). thieme-connect.com These reagents are effective in achieving high yields of the desired alcohol. The choice between these reagents often depends on the scale of the reaction and the presence of other functional groups. For instance, LiAlH₄ is a more powerful reducing agent but is also more reactive and requires anhydrous conditions. thieme-connect.com
Table 1: Comparison of Reducing Agents for 7-Methylnonan-2-one Reduction
| Reducing Agent | Typical Solvent | Reaction Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Safer and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0°C to Room Temperature | Highly reactive, requires inert atmosphere. |
Nucleophilic Addition Strategies
Nucleophilic addition reactions provide a versatile method for constructing the carbon skeleton of this compound while simultaneously introducing the hydroxyl group. This approach typically involves the reaction of an appropriate organometallic reagent with a carbonyl compound.
One conceptual strategy involves the reaction of a nucleophile, such as an organometallic reagent derived from a C8 precursor, with acetaldehyde. Alternatively, a methyl-containing nucleophile can be added to a C9 aldehyde.
Grignard Reaction-Based Approaches
Grignard reagents are a cornerstone of carbon-carbon bond formation and are well-suited for the synthesis of this compound. researchgate.net This methodology offers flexibility in the choice of starting materials.
A common Grignard-based synthesis involves the reaction of an appropriate Grignard reagent with an aldehyde or ketone. For example, the Grignard reagent prepared from 1-bromo-2-methylbutane (B81432) can be reacted with a suitable electrophile to construct the carbon backbone of this compound. researchgate.net Copper-catalyzed Grignard reactions with acid chlorides are also utilized to synthesize the necessary ketone precursors. thieme-connect.comgoogleapis.comgoogle.com
Enantioselective Synthesis of this compound Stereoisomers
The biological and material properties of this compound can be highly dependent on its stereochemistry. Therefore, methods for the enantioselective synthesis of its stereoisomers are of significant interest.
Chiral Pool Derived Syntheses
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing chirality of the starting material to produce an enantiomerically enriched target molecule. For instance, citronellol, which is available in both enantiomeric forms, serves as a valuable chiral building block for the synthesis of various chiral compounds. acs.org The synthesis of (R)-4-methylnonan-1-ol, a related pheromone, has been achieved from (E)-oct-2-enal, demonstrating the utility of chiral starting materials. core.ac.ukresearchgate.net
Asymmetric Catalysis in Stereoisomer Production
Asymmetric catalysis offers a powerful and efficient method for the production of specific stereoisomers of this compound. This technique involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.
One notable example is the catalytic enantioselective 1,2-addition of alkyl carbon nucleophiles to aliphatic aldehydes. mmu.ac.uk This strategy is effective for creating chiral aliphatic alcohols. mmu.ac.uk For instance, the use of a (Ra,S)-Ph-BINMOL ligand in the presence of titanium isopropoxide and zinc bromide as additives can facilitate the enantioselective addition of alkylzirconium reagents to aldehydes. mmu.ac.uk The alkylzirconium nucleophiles are generated in situ via hydrozirconation of alkenes, avoiding the need for pre-formed organometallic reagents. mmu.ac.uk
Another approach involves the asymmetric reduction of the precursor ketone, 7-Methylnonan-2-one. Chiral reducing agents or catalysts can be employed to selectively produce one enantiomer of the alcohol over the other.
Biocatalytic Approaches and Enzymatic Resolution
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral compounds due to the high stereoselectivity of enzymes. For the synthesis of this compound, two primary biocatalytic strategies can be envisioned: the stereoselective reduction of the corresponding ketone, 7-methylnonan-2-one, and the kinetic resolution of racemic this compound.
Biocatalytic Reduction of 7-Methylnonan-2-one:
The enantioselective reduction of a ketone to a secondary alcohol can be achieved using various microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs). These enzymes, often requiring a cofactor like NADPH or NADH, can deliver a hydride to one face of the carbonyl group with high fidelity, leading to the formation of a single enantiomer of the alcohol. For instance, the reduction of 7-methylnonan-2-one using a suitable ADH could potentially yield either (R)-7-methylnonan-2-ol or (S)-7-methylnonan-2-ol, depending on the enzyme's stereopreference. The synthesis of the precursor ketone, 7-methylnonan-2-one, can be accomplished through various classical organic reactions nih.govvulcanchem.com.
Enzymatic Kinetic Resolution of Racemic this compound:
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In the context of this compound, a lipase (B570770) is a common choice of enzyme for this purpose google.com. The principle of enzymatic kinetic resolution lies in the differential rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase.
For example, racemic this compound can be subjected to acylation using an acyl donor, such as vinyl acetate, in the presence of a lipase like Candida antarctica lipase B (CAL-B). One enantiomer will be acylated at a much faster rate than the other, resulting in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. These can then be separated by standard chromatographic techniques. This approach has been successfully applied to the resolution of a wide range of secondary alcohols, including structurally related pheromones and their precursors researchgate.netrsc.org. A similar strategy was employed in the synthesis of the fumonisin C20 backbone, which involved the kinetic enzymatic resolution of a racemic alcohol as a key step up.ac.za.
Table 1: Comparison of Biocatalytic Strategies for this compound Synthesis
| Strategy | Description | Key Enzyme(s) | Advantages | Challenges |
| Biocatalytic Reduction | Stereoselective reduction of 7-methylnonan-2-one to a single enantiomer of this compound. | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, potential for high yield of a single enantiomer. | Requires a suitable ketone precursor, cofactor regeneration may be necessary. |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of racemic this compound, allowing for separation. | Lipases (e.g., CAL-B) | Broad substrate scope, commercially available enzymes. | Maximum theoretical yield for a single enantiomer is 50%, requires separation of product and unreacted starting material. |
Stereocontrolled Radical Cyclization Methods
While radical cyclization reactions are typically employed for the construction of cyclic molecules, the underlying principles of radical chemistry can be adapted for the stereocontrolled synthesis of acyclic systems, including precursors to this compound. These methods often involve the formation of a carbon-carbon bond via a radical intermediate, with stereocontrol being exerted by various factors, including the substrate geometry and the presence of chiral auxiliaries.
Although direct synthesis of this compound via radical cyclization is not a conventional approach, the synthesis of its precursors or structural analogs could potentially involve radical-based strategies. For instance, the construction of the carbon skeleton could be achieved through the radical addition of an appropriate alkyl radical to an acceptor molecule. The stereochemistry of the newly formed chiral centers can be influenced by the use of chiral templates or catalysts. Research in the field has demonstrated the power of manganese(III)-mediated oxidative radical cyclizations for creating complex cyclic structures with high stereoselectivity, and these principles could be explored for intermolecular C-C bond formations as well mdpi.com. Other radical cyclization methodologies have been developed for the synthesis of a variety of substituted alcohols and other functionalized molecules researchgate.netrsc.orgmdpi.comrsc.org.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an important consideration for developing sustainable manufacturing processes.
Key green chemistry principles that can be applied include:
Use of Catalysis: Biocatalytic approaches, as discussed in section 2.2.3, are inherently green as they operate under mild conditions (ambient temperature and pressure, neutral pH), use water as a solvent in many cases, and are highly selective, which minimizes by-product formation.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources rather than petrochemical sources is a key aspect of green chemistry.
Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with safer alternatives like water, supercritical fluids, or ionic liquids. Research has shown that enzymatic resolutions can be effectively carried out in ionic liquids, sometimes with improved reaction rates rsc.org.
While specific studies on the green synthesis of this compound are not widely reported, the general trends in synthetic chemistry point towards the increasing adoption of these principles.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs and derivatives of this compound is important for structure-activity relationship studies and for the development of new molecules with desired properties.
One example of a structural analog is (3S,4R,5R)-5-methylnonane-1,3,4-triol , a key building block in the synthesis of the fumonisin mycotoxins. Its synthesis was achieved through a multi-step sequence that included an enzymatic resolution to establish one of the stereocenters up.ac.za. Another related compound, (4R)-methylnonan-1-ol , a pheromone, has also been synthesized using stereoselective methods researchgate.net.
Furthermore, derivatives of this compound have been synthesized for various applications. For instance, a patent describes the synthesis of (3E,5E)-5-(tert-butyl)-7-methylnona-3,5-dien-2-ol as part of the development of new fragrance ingredients up.ac.zarsc.org. Another patent details the synthesis of (R)-1-(2-chloro-4-nitro-1H-imidazol-1-yl)-2-methylnonan-2-ol as a potential therapeutic agent, starting from (S)-2-methylnonane-1,2-diol lookchem.com.
The synthesis of these analogs and derivatives often employs a range of modern synthetic techniques, including stereoselective reductions, asymmetric epoxidations, and Grignard reactions, to control the stereochemistry at the various chiral centers.
Natural Occurrence, Biogenesis, and Ecological Distribution
Identification and Characterization in Microbial Volatomes
Microbial volatile organic compounds (MVOCs) represent a diverse array of chemical signals that mediate interactions between microorganisms and their surroundings. Among these, the branched-chain secondary alcohol 7-Methylnonan-2-ol has been identified as a component of the volatile profiles of specific bacteria.
The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria, the causal agent of bacterial spot disease in peppers and tomatoes, has been shown to emit a complex blend of volatile organic compounds. Through gas chromatography-mass spectrometry (GC-MS) analysis of the headspace of X. campestris pv. vesicatoria cultures, this compound has been identified as one of the emitted volatiles. In these analyses, it is often detected alongside its corresponding ketone, 7-methylnonan-2-one. The presence of both the ketone and its reduced alcohol form suggests an active enzymatic process within the bacterium capable of interconverting these two compounds.
The following table details the identification of this compound in the volatile profile of Xanthomonas campestris pv. vesicatoria 85-10, as reported in a study analyzing the bacterial emissions.
| Compound Number | Retention Time (min) | Retention Index | Relative Peak Area (%) | Compound Name |
|---|---|---|---|---|
| 27 | 24.08 | 1158 | 1.1 | This compound |
While this compound has been identified in Xanthomonas campestris pv. vesicatoria, comprehensive comparative analyses of MVOC profiles across a wide range of microbial species that specifically include this compound are limited in the currently available scientific literature. Such studies are crucial for understanding the taxonomic distribution of this compound and whether its production is widespread or confined to specific microbial niches. The volatile profiles of microorganisms are known to be highly species- and even strain-specific, influenced by genetic makeup, substrate availability, and environmental conditions. Future comparative volatome studies will be instrumental in determining the prevalence of this compound and identifying other potential microbial producers.
Proposed Biosynthetic Pathways of this compound
The biosynthesis of a branched-chain secondary alcohol like this compound is believed to originate from the catabolism of branched-chain amino acids, followed by a series of enzymatic reactions involving chain elongation and functional group modification.
The structural backbone of this compound, a C10 branched-chain alcohol, strongly suggests a link to the degradation of branched-chain amino acids such as leucine (B10760876) or isoleucine. In bacteria, the catabolism of these amino acids yields branched-chain α-keto acids, which can then serve as starter units for the synthesis of branched-chain fatty acids. For instance, the degradation of leucine produces isovaleryl-CoA, and the degradation of isoleucine yields 2-methylbutyryl-CoA. These molecules can act as primers for fatty acid synthesis, leading to the formation of odd- or branched-chain fatty acids. It is plausible that a similar pathway is employed for the biosynthesis of this compound, where a branched-chain starter unit derived from amino acid catabolism undergoes several cycles of chain elongation.
Following the initiation with a branched-chain precursor, the carbon chain is likely elongated through a process analogous to fatty acid synthesis. This involves a series of reactions catalyzed by a multi-enzyme complex, where two-carbon units from malonyl-CoA are sequentially added.
The introduction of the hydroxyl group at the C-2 position to form the secondary alcohol is a critical step. This is likely achieved through the reduction of a corresponding methyl ketone precursor, 7-methylnonan-2-one. This reduction is typically catalyzed by enzymes such as ketoreductases or secondary alcohol dehydrogenases, which utilize cofactors like NADH or NADPH to donate the necessary hydride for the reduction of the carbonyl group. The presence of such enzymes in the genome of producing organisms, like Xanthomonas, would support this proposed biosynthetic step. The identification of both 7-methylnonan-2-one and this compound in the volatile profile of Xanthomonas campestris pv. vesicatoria further strengthens the hypothesis of a ketone reduction as the final step in the formation of the alcohol.
Ecological Contexts of this compound Production
The production of this compound by the plant pathogen Xanthomonas campestris pv. vesicatoria suggests a role for this compound in the interactions between the bacterium and its plant host, or in competition with other microorganisms in the phyllosphere. Microbial volatile compounds are known to have diverse ecological functions, including acting as signaling molecules, antimicrobial agents, and inducers of plant defense responses. The specific ecological role of this compound, however, remains to be fully elucidated. Its presence as part of a complex mixture of volatiles makes it challenging to attribute a specific function to this single compound. Further research is needed to investigate the biological activity of pure this compound on plant cells and other microorganisms to understand its contribution to the ecological success of the producing organism.
Role in Interspecies Communication within Microbial Communities
The role of this compound in the chemical dialogues between different microbial species is an area of ongoing scientific investigation. While the specific functions of this individual compound are not yet fully elucidated, its production by well-studied bacteria provides a context for its potential involvement in microbial interactions.
This compound has been identified as one of over 50 volatile organic compounds produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. nih.govresearchgate.net This bacterium is known to cause bacterial spot disease on plants such as peppers and tomatoes. nih.gov The complex mixture of volatiles released by X. campestris has demonstrated antagonistic effects against various fungi. nih.govresearchgate.net For instance, the complete blend of these volatiles has been shown to inhibit the mycelial growth of fungi like Aspergillus nidulans, Fusarium solani, and Rhizoctonia solani. nih.govresearchgate.net
Biological Activities and Semiochemical Functions
Role as a Semiochemical and Potential Pheromone
Semiochemicals are vital for mediating interactions between organisms. Pheromones, a class of semiochemicals, facilitate communication between individuals of the same species, influencing behaviors such as mating, aggregation, and alarm signaling. While direct evidence identifying 7-methylnonan-2-ol as a definitive pheromone for a specific arthropod is limited in current literature, its structural characteristics are analogous to known insect pheromones, suggesting a potential role in chemical ecology.
The function of a volatile compound as either an attractant or a repellent is highly context- and species-dependent. For many insects, branched-chain alcohols are key components of pheromone blends or host-plant volatile profiles that elicit strong behavioral responses.
While specific studies detailing the chemo-attractant or repellent properties of this compound against arthropods are not widely documented, related compounds show significant activity. For instance, various aliphatic alcohols act as attractants for the crucifer flea beetle. oup.com Conversely, some volatile compounds can act as repellents; for example, nonanal (B32974) and 2-hexenal are repellent to the elm pest Orchestes steppensis. researchgate.net The specific behavioral effect of this compound would require targeted testing with individual arthropod species to determine if it elicits attraction, repulsion, or a more nuanced behavioral modification.
The behavioral responses to semiochemicals are often highly specific to a particular species. This specificity ensures that messages, such as mating signals, are received only by conspecifics, avoiding unproductive interspecies interactions. Although a specific arthropod response to this compound is not definitively established, the activity of structurally similar compounds provides a strong basis for its potential as a species-specific semiochemical.
For example, simple branched alcohols serve as pheromones in various insect orders. Certain caddisfly species in the genus Rhyacophila use heptan-2-ol and nonan-2-ol as components of their pheromone secretions. uni-bayreuth.de A more closely related and well-studied analog is (4RS,5RS)-4-methylnonan-5-ol, known as ferrugineol, which is the major component of the aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), a significant global pest of palm trees. biorxiv.orgbiorxiv.org This pheromone, produced by males, attracts both males and females, leading to mass attacks on host trees. biorxiv.orgbiorxiv.org The high specificity of these interactions underscores the principle that a compound like this compound, if it functions as a pheromone, would likely elicit behavioral responses in a narrow range of species.
Table 1: Examples of Arthropod Behavioral Responses to Compounds Structurally Related to this compound
| Compound Name | Species | Type of Semiochemical | Behavioral Response |
| (4RS,5RS)-4-Methylnonan-5-ol (Ferrugineol) | Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation Pheromone | Attraction of both sexes, mass aggregation |
| Nonan-2-ol | Rhyacophila fasciata (Caddisfly) | Pheromone Component | Attraction |
| Heptan-2-ol | Rhyacophila fasciata (Caddisfly) | Pheromone Component | Attraction |
| (S)-Heptan-2-ol | Hydropsyche angustipennis (Caddisfly) | Pheromone Component | Attraction |
Chirality plays a critical role in the biological activity of many pheromones. Molecules with one or more chiral centers can exist as different stereoisomers, and insects often exhibit exquisitely high sensitivity and specificity to only one particular isomer. This compound possesses two chiral centers, at carbon positions 2 and 7. This gives rise to four possible stereoisomers: (2R,7R), (2S,7S), (2R,7S), and (2S,7R).
The biological activity in a pheromonal context is typically restricted to a single stereoisomer or a specific blend of isomers. For instance, the aggregation pheromone of the Colorado potato beetle includes a specific diol stereoisomer, and its activity is dependent on this configuration. In many cases, other isomers of the active compound are biologically inert or can even act as inhibitors, antagonizing the response to the active pheromone. The synthesis of specific chiral molecules is therefore a significant area of chemical research for producing effective and selective pest management tools. google.comresearchgate.net This principle strongly suggests that if this compound were to be identified as a pheromone, its biological function would be intrinsically linked to the precise stereochemistry of the active isomer(s).
Table 2: Potential Stereoisomers of this compound
| Stereoisomer | Chirality at Carbon-2 | Chirality at Carbon-7 |
| (2R,7R)-7-Methylnonan-2-ol | R | R |
| (2S,7S)-7-Methylnonan-2-ol | S | S |
| (2R,7S)-7-Methylnonan-2-ol | R | S |
| (2S,7R)-7-Methylnonan-2-ol | S | R |
Molecular Mechanisms of Olfactory Perception
The perception of a volatile compound like this compound by an arthropod is a complex process that begins at the molecular level within the olfactory system. This process involves the specific interaction of the odorant molecule with receptors on the surface of olfactory neurons, followed by a cascade of events that transduces this chemical signal into an electrical one.
In insects, the initial detection of odorants is mediated by Olfactory Receptors (ORs), which are transmembrane proteins located on the dendrites of olfactory receptor neurons (ORNs). biorxiv.org These ORs are typically not activated alone but form a heterodimeric complex with a highly conserved co-receptor known as Orco. frontiersin.org This OR-Orco complex functions as a ligand-gated ion channel. frontiersin.org The specificity of odorant detection is conferred by the variable OR protein, which contains a unique binding pocket for its cognate ligand(s).
While the specific receptor for this compound has not been identified, extensive research on the closely related pheromone of the red palm weevil offers a powerful model. Studies have successfully identified and characterized the receptor for ferrugineol, RferOR1. biorxiv.orgbiorxiv.org Functional expression experiments showed that RferOR1 is finely tuned to both ferrugineol and its ketone analog, ferrugineone. biorxiv.org Molecular docking simulations further revealed that ferrugineol fits into a binding pocket within the RferOR1 protein, interacting with specific amino acid residues such as L81, Y155, and Q184. This research demonstrates the high degree of specificity in the ligand-receptor interaction that is fundamental to pheromone perception. It is highly probable that if this compound acts as a semiochemical, it would be detected through a similar mechanism of binding to a specific OR on the olfactory neurons of a target species.
Table 3: Characterization of the Olfactory Receptor for a this compound Analog
| Receptor | Species | Ligand(s) | Key Finding |
| RferOR1 | Rhynchophorus ferrugineus (Red Palm Weevil) | (4RS,5RS)-4-Methylnonan-5-ol (Ferrugineol), 4-Methylnonan-5-one (Ferrugineone) | Identified as the specific pheromone receptor; tuned to both major components of the aggregation pheromone. biorxiv.orgbiorxiv.org |
The process of converting a chemical stimulus into a neuronal signal follows a well-defined pathway in insect olfaction.
Transport: A volatile molecule like this compound, upon entering an olfactory sensillum through its pores, must traverse the aqueous sensillar lymph to reach the ORNs. Hydrophobic molecules are solubilized and transported by Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs), which are abundant in the lymph. nih.govfrontiersin.org
Reception: The OBP-ligand complex delivers the odorant to the OR-Orco receptor complex on the dendritic membrane of an ORN. frontiersin.org
Transduction: Upon binding of the ligand (e.g., this compound) to the specific OR, the receptor complex undergoes a conformational change. This change opens the associated ion channel, allowing an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. frontiersin.org
Signal Generation: The influx of positive ions causes a rapid depolarization of the neuronal membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers an action potential—an electrical signal.
Processing: This action potential propagates along the axon of the ORN to the antennal lobe in the insect's brain. There, the signal is processed in specific synaptic structures called glomeruli, leading to the perception of the odor and ultimately triggering a specific behavioral response. frontiersin.org
This entire sequence, from the binding of a single molecule to the generation of a nerve impulse, happens with remarkable speed and sensitivity, allowing insects to navigate their chemical environment effectively.
Antimicrobial Properties and Inter-Microbial Modulation
The volatile nature of this compound positions it as a potential agent in microbial interactions. Research has identified it as a product of certain bacteria, suggesting a role in the chemical ecology of microorganisms.
Antifungal Activity against Phytopathogenic Fungi
This compound has been identified as one of the volatile organic compounds (VOCs) produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. researchgate.netbeilstein-journals.org This bacterium is known to cause diseases in plants. researchgate.net The mixture of volatiles emitted by this bacterium has demonstrated inhibitory effects on the growth of several phytopathogenic fungi. researchgate.netbeilstein-journals.org
Table 1: Volatile Organic Compounds Identified from Xanthomonas campestris pv. vesicatoria 85-10
| Compound Number | Compound Name |
|---|---|
| 27 | This compound |
| 28 | decan-2-one |
| 29 | 2-phenylethyl acetate |
| 30 | 9-methyldecan-2-one |
| 31 | undecan-2-one |
| 32 | undecan-2-ol |
| 34 | 10-methylundecan-2-one |
| 38 | dodecan-2-one |
Source: researchgate.netbeilstein-journals.org
Table 2: Inhibitory Effect of Volatiles from X. campestris pv. vesicatoria on Fungal Growth
| Fungal Species | Growth Inhibition (%) |
|---|---|
| Aspergillus nidulans | 85% |
| Fusarium solani | 14% |
| Rhizoctonia solani | Significant growth retardation |
Note: Inhibition percentages are based on bacterial growth on NB medium. beilstein-journals.org
Antibacterial Modulation Effects
While this compound is produced by the bacterium Xanthomonas campestris pv. vesicatoria, which is itself a plant pathogen, the specific role of this alcohol in modulating the growth of other bacteria is not well-documented in current literature. researchgate.net Studies on the volatile emissions of X. campestris pv. vesicatoria have focused more on the antifungal properties of the mixture of compounds and the antibacterial activities of other specific components within that mixture. researchgate.net The inhibitory potential of volatiles from different Xanthomonas species against the nematode Caenorhabditis elegans and other bacteria has been noted, but the direct antibacterial action of this compound remains an area requiring further investigation. beilstein-journals.org
Volatile-Mediated Interactions in Soil Ecosystems
Soil represents a complex environment where bacteria and fungi constantly interact, and volatile organic compounds are significant mediators in this communication network. researchgate.net These microbial volatile organic compounds (mVOCs) can act as signals or weapons in inter-organismic relationships. researchgate.net The production of this compound by Xanthomonas campestris pv. vesicatoria, a bacterium found in association with plants and soil, suggests its potential involvement in these belowground interactions. researchgate.netbeilstein-journals.orgresearchgate.net
As a volatile compound, this compound can diffuse through soil pores, potentially influencing the behavior and growth of neighboring microorganisms. beilstein-journals.orgresearchgate.net The observed antifungal effects of the volatile blend containing this compound against soil-borne fungi like Rhizoctonia solani and Fusarium solani exemplify this type of interaction. beilstein-journals.org However, the precise ecological relevance and the full spectrum of its signaling functions in the complex soil food web are yet to be fully elucidated. researchgate.net
Influence on Metabolic and Enzymatic Processes
The interaction of volatile compounds with biological systems can extend to the cellular level, potentially affecting metabolic and enzymatic functions.
Modulation of Specific Enzyme Activities
Currently, there is a lack of specific research data on the direct modulatory effects of this compound on specific enzyme activities. Volatile compounds, in general, are known to be intermediate and end products of various metabolic pathways. oup.com Some essential oils and their components have been shown to decrease the activity of cell wall degrading enzymes in pathogenic fungi, but specific studies isolating the effect of this compound are not available in the reviewed literature. nih.gov
Perturbation of Cellular Metabolic Pathways
Similar to its effect on enzyme activity, there is no direct evidence from the available research to suggest that this compound perturbs specific cellular metabolic pathways. It is known that microorganisms can produce a wide array of volatile compounds through both primary and secondary metabolism. mdpi.com The production of this compound by Xanthomonas campestris pv. vesicatoria is likely a result of specific biosynthetic pathways within the bacterium, possibly linked to amino acid or fatty acid metabolism. beilstein-journals.org However, how exposure to this compound affects the metabolic pathways of other organisms has not been specifically investigated.
Role as a Biochemical Precursor or Intermediate
Recent scientific investigations have identified this compound as a significant biochemical intermediate, particularly in the metabolic pathways of certain microorganisms. Its primary role as a precursor involves its enzymatic conversion to other biologically active compounds, most notably methyl ketones.
Detailed Research Findings
Research into the volatile organic compounds (VOCs) produced by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 has provided direct evidence for the role of this compound as a biochemical intermediate. nih.govresearchgate.net In these studies, both this compound and its corresponding ketone, 7-methylnonan-2-one, were identified among the more than 50 volatile compounds emitted by the bacterium. nih.govresearchgate.netbeilstein-journals.orgnih.gov The simultaneous detection of both the alcohol and the ketone strongly suggests a direct biochemical pathway where this compound serves as the immediate precursor to 7-methylnonan-2-one. nih.govbeilstein-journals.org
This conversion is a common biological transformation. Numerous bacteria are known to oxidize secondary alcohols into their corresponding methyl ketones. nih.govasm.org This oxidative process is catalyzed by a class of enzymes known as secondary alcohol dehydrogenases (SADHs). nih.govgoogle.comorganic-chemistry.org These enzymes are typically dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). google.comuniprot.org In the reaction, the alcohol is oxidized to a ketone, while the cofactor is reduced. google.comresearchgate.net
Specifically within the genus Xanthomonas, the genetic basis for this transformation has been elucidated. The genome of Xanthomonas campestris contains genes that encode for alcohol dehydrogenases capable of acting on secondary alcohols. uniprot.orgnih.gov For instance, a dehydrogenase from Xanthomonas campestris DSM 3586 has been cloned, expressed, and characterized, showing activity on a range of secondary alcohols. nih.gov The UniProt database, a comprehensive resource for protein sequence and functional information, documents an S-(hydroxymethyl)glutathione dehydrogenase from Xanthomonas campestris pv. campestris that also possesses the ability to catalyze the oxidation of a secondary alcohol to a ketone. uniprot.org
The general biochemical reaction for the conversion of this compound to 7-methylnonan-2-one can be summarized as follows:
This compound + NAD(P)+ ⇌ 7-Methylnonan-2-one + NAD(P)H + H+
This reaction, catalyzed by secondary alcohol dehydrogenase, establishes this compound as a key intermediate in the production of 7-methylnonan-2-one in biological systems like Xanthomonas campestris.
Data on Biochemical Transformation
The following table summarizes the key findings regarding the role of this compound as a biochemical precursor.
| Organism/System | Precursor | Product | Enzyme Class | Cofactor | Research Finding | Citation |
| Xanthomonas campestris pv. vesicatoria 85-10 | This compound | 7-Methylnonan-2-one | Secondary Alcohol Dehydrogenase (inferred) | NAD(P)+ (inferred) | Co-occurrence of the alcohol and ketone in bacterial volatiles suggests a precursor-product relationship. | nih.govbeilstein-journals.org |
| General Bacterial Systems | Secondary Alcohols (e.g., 2-propanol, 2-butanol) | Corresponding Methyl Ketones | Secondary Alcohol Dehydrogenase | NAD+ | Many bacteria possess constitutive enzymes for the oxidation of secondary alcohols to methyl ketones. | nih.govasm.org |
| Xanthomonas campestris | Secondary Alcohols | Ketones | Alcohol Dehydrogenase | NAD(P)+ | Genomic and proteomic data confirm the presence and activity of secondary alcohol dehydrogenases. | uniprot.orgnih.gov |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are fundamental in separating 7-Methylnonan-2-ol from other volatile and semi-volatile compounds, allowing for its accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile organic compounds (VOCs) emitted by various sources, including biological organisms. beilstein-journals.orgresearchgate.net In the context of this compound, GC-MS has been instrumental in its identification within the complex volatile profiles of bacteria such as Xanthomonas campestris pv. vesicatoria 85-10. beilstein-journals.org
In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in compound identification. beilstein-journals.orgresearchgate.net For instance, this compound was identified among over 50 volatiles produced by X. campestris, where it was detected in small amounts. beilstein-journals.org The identification is often confirmed by comparing the obtained mass spectra and retention indices with those of authentic reference standards and library data, such as the NIST MS library. mst.dkmdpi.com
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Typical Value/Setting |
|---|---|
| GC Instrument | Agilent HP 5973 ALS or similar mst.dk |
| Column | Zebron ZB-1, 20 m x 0.18 mm id, 0.18 µm film thickness mst.dk |
| Carrier Gas | Helium, constant flow at 0.8 ml/min mst.dk |
| Oven Program | Initial temp 40°C for 2 min, ramp at 15°C/min to 300°C mst.dk |
| Injection Port Temp | 275°C mst.dk |
| MS Scan Mode | 35-550 m/z mst.dk |
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Headspace Analysis
Solid-Phase Microextraction (SPME) coupled with GC-MS is a solvent-free, sensitive, and efficient method for extracting and concentrating volatile and semi-volatile compounds from the headspace of a sample. mdpi.comcabidigitallibrary.orgnih.gov This technique is particularly useful for analyzing the aroma and volatile profiles of biological and food samples. nih.govscielo.br
In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. nih.gov The volatile analytes, including this compound, partition from the gas phase into the fiber coating. After an optimized extraction time, the fiber is retracted and inserted into the hot injection port of a GC-MS system, where the trapped analytes are desorbed for separation and detection. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target compounds. scielo.brmdpi.com For instance, a polydimethylsiloxane (B3030410) (PDMS) fiber has been used for the analysis of propolis volatile compounds. nih.gov
HS-SPME-GC-MS has been applied to monitor the volatile profiles of bacteria under different growth conditions, revealing changes in the production of compounds like this compound over time. beilstein-journals.org In a study of Xanthomonas campestris pv. vesicatoria 85-10, HS-SPME-GC-MS analysis showed the presence of this compound when the bacterium was grown on a nutrient broth medium at day 3, but it was not detected at day 6 or on a nutrient broth with glucose medium. beilstein-journals.org
Table 2: SPME-GC-MS Parameters for Headspace Analysis
| Parameter | Typical Value/Setting |
|---|---|
| SPME Fiber | 85 μm Carboxen/PDMS mst.dk |
| Absorption | 35°C, 15 min mst.dk |
| Desorption | 3 min in GC inlet mst.dk |
| GC Column | DB-WAX capillary column (60 m × 0.25 mm i.d. × 0.25 μm) mdpi.com |
| Oven Program | Varied based on analytes, e.g., 40°C (10 min) to 210°C mdpi.com |
| MS Detector | Quadrupole mass spectrometer mdpi.com |
| Ionization | Electron Ionization (EI) at 70 eV mdpi.com |
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time Monitoring
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a highly sensitive analytical technique used for the real-time online monitoring of volatile organic compounds (VOCs) in the air. wikipedia.orgnih.gov It is based on the chemical ionization of VOCs via proton transfer from hydronium ions (H₃O⁺). spectroscopyeurope.com This soft ionization method typically results in protonated molecular ions, minimizing fragmentation and simplifying mass spectra. beilstein-journals.org
PTR-MS is advantageous for its rapid response time, often around 100 ms, and its very low detection limits, reaching parts-per-trillion by volume (pptv) levels. wikipedia.org This makes it ideal for tracking dynamic changes in VOC emissions. In studies of microbial volatiles, PTR-MS can provide a real-time profile of emitted compounds. beilstein-journals.org While PTR-MS offers excellent temporal resolution and sensitivity, it generally does not provide detailed structural information or separate isomers, as it primarily yields the molecular mass of the protonated analyte. beilstein-journals.orgmdpi.com Therefore, it is often used in conjunction with GC-MS, which can provide definitive identification of the compounds contributing to a specific mass signal. beilstein-journals.orgrsc.org For example, in the analysis of volatiles from Xanthomonas campestris pv. vesicatoria 85-10, PTR-MS detected a signal at m/z 157, which was tentatively assigned to the sum of several C10 ketones and alcohols, including 7-methylnonan-2-one and potentially this compound, based on corroborating GC-MS data. beilstein-journals.orgresearchgate.netresearchgate.net
Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives
Spectroscopic techniques are indispensable for the definitive determination of the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity of adjacent atoms through spin-spin coupling patterns. For a compound like this compound, one would expect distinct signals for the protons on the carbon bearing the hydroxyl group (CH-OH), the methyl group at the 2-position, the methyl group at the 7-position, and the various methylene (B1212753) groups in the chain.
¹³C NMR provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., attached to an oxygen, part of a methyl or methylene group).
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
For this compound, the most characteristic absorption in its IR spectrum would be a broad peak in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. google.comdocbrown.info The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Other significant peaks would include C-H stretching vibrations from the alkane backbone, typically found in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration around 1050-1150 cm⁻¹. google.com While a full spectrum for this compound is not provided in the search results, spectra for isomers like 7-methylnonan-1-ol (B1352645) and other methylnonanols are available and show these characteristic peaks. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch (hydrogen-bonded) | ~3200 - 3600 (broad) |
| Alkane | C-H stretch | ~2850 - 3000 |
| Alcohol | C-O stretch | ~1050 - 1150 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of a compound's elemental composition from its accurate mass measurement. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This high level of precision allows for the calculation of a unique elemental formula, which is critical for distinguishing between isomers and confirming the identity of a target analyte. scispace.comsccwrp.org
For this compound, the molecular formula is C10H22O. nih.gov The theoretical exact mass, which is the sum of the most abundant isotopic masses of its constituent atoms, can be calculated with high precision. This value serves as a key identifier in HRMS analysis. When a sample is analyzed, the instrument measures the experimental exact mass. A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) provides strong evidence for the presence of the compound. sccwrp.org
The monoisotopic mass of this compound has been computed as 158.167065321 Da. nih.gov This value is fundamental for its identification in complex mixtures, such as extracts from natural sources or products from chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Exact Mass | 158.167065321 Da | PubChem nih.gov |
| Molecular Weight | 158.28 g/mol | PubChem nih.gov |
Electrophysiological Bioassays for Biological Activity Assessment
To determine if a compound like this compound is biologically active as a semiochemical (e.g., a pheromone), its ability to elicit a response from an insect's olfactory system must be tested. Electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR) are standard methods for this purpose.
While direct EAG data for this compound is not prominently available in published literature, studies on structurally similar compounds in major insect pests illustrate the application of this technique. For instance, extensive EAG analyses have been conducted on the red palm weevil, Rhynchophorus ferrugineus, using its aggregation pheromone components, (4RS,5RS)-4-methylnonan-5-ol (ferrugineol) and 4-methylnonan-5-one (ferrugineone). plos.orgksu.edu.sanih.gov These studies demonstrate that the weevil's antennae show significant EAG responses to these pheromones. Silencing of key olfactory proteins, such as the olfactory co-receptor (Orco) or specific odorant binding proteins, leads to a significant reduction in the EAG response, confirming the role of these proteins in pheromone detection. plos.orgnih.gov
A hypothetical EAG experiment on an insect species that uses this compound as a pheromone would involve recording the antennal responses to a range of concentrations of the synthetic compound. The data would typically be presented as mean EAG amplitudes (in millivolts, mV) relative to a solvent control (e.g., hexane).
Representative EAG Response Data for a Related Compound (Ferrugineol) in R. ferrugineus
| Stimulus | Mean EAG Response (mV ± SE) | Insect Group |
| Air (Control) | 0.00 ± 0.00 | Control (No-Injection) |
| Ferrugineol | -1.25 ± 0.15 | Control (No-Injection) |
| Ferrugineone | -0.85 ± 0.11 | Control (No-Injection) |
| Ferrugineol | -0.40 ± 0.08 | Orco-silenced (dsRNA) |
Note: Data are illustrative, based on findings from Soffan et al. (2016). Actual values may vary. The negative sign indicates a depolarization of the antenna. plos.org
Single Sensillum Recording (SSR) is a more refined electrophysiological technique that measures the activity (action potentials or "spikes") of individual olfactory sensory neurons (OSNs) housed within a single olfactory sensillum. nih.govnih.gov By inserting a recording electrode into the base of a sensillum and a reference electrode elsewhere in the insect, it is possible to monitor the firing rate of the one to four OSNs typically present. nih.govnih.gov This method provides detailed information about the specificity and sensitivity of individual neurons to different compounds. researchgate.netresearchgate.net
SSR is crucial for identifying which specific neurons respond to a compound like this compound and for characterizing the response properties of the odorant receptor it activates. researchgate.net The technique allows researchers to determine if a neuron is narrowly tuned to one compound or broadly tuned to a range of related chemicals. The response is quantified by counting the number of spikes generated per second in response to the stimulus, corrected for the spontaneous firing rate of the neuron. nih.gov
Illustrative SSR Response Data for a Specific Olfactory Sensory Neuron
| Stimulus Compound | Neuron Type | Spontaneous Firing Rate (spikes/s) | Stimulus-Elicited Firing Rate (spikes/s) | Net Response (spikes/s) |
| Solvent Control | Neuron A | 10 | 11 | 1 |
| This compound | Neuron A | 10 | 125 | 115 |
| Nonan-2-ol | Neuron A | 10 | 45 | 35 |
| 2-Methylnonane | Neuron A | 10 | 15 | 5 |
Note: This table is a hypothetical representation of typical SSR data to illustrate how the specificity of a neuron to this compound would be determined relative to structurally related compounds.
Structure Activity Relationship Sar and Computational Studies
Stereochemical Contribution to Biological Potency and Selectivity
7-Methylnonan-2-ol possesses two chiral centers, at the C-2 and C-7 positions, which means it can exist as four distinct stereoisomers: (2R,7R), (2S,7S), (2R,7S), and (2S,7R). The specific spatial arrangement of the hydroxyl and methyl groups is critical in determining how the molecule interacts with chiral biological targets such as receptors or enzymes.
While specific bioactivity data for each stereoisomer of this compound is not extensively detailed in the available literature, the profound impact of stereochemistry on biological function is a well-established principle in medicinal and natural products chemistry. hebmu.edu.cn For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired activity, while others may be less active or even have different effects.
Research on analogous pheromone compounds, such as the stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the red flour beetle (Tribolium castaneum), provides a clear example of this principle. Bioassays revealed that the (4R, 8R)-isomer was identical in activity to the natural pheromone, while the other stereoisomers elicited significantly weaker or no responses. researchgate.net This highlights the high degree of selectivity that biological receptors can exhibit. The synthesis of specific enantiomers of related compounds, such as (R)-4-methylnonan-1-ol, the sex pheromone of the yellow mealworm (Tenebrio molitor), has been a focus of organic chemists to enable precise biological studies. researchgate.netcore.ac.uk Such enantioselective synthesis is critical for producing the specific, biologically active isomer required for research and potential applications. thieme-connect.denih.gov
Table 1: Example of Stereoisomer-Specific Activity in an Analogous Pheromone This table illustrates the principle of stereochemical influence on bioactivity using data for analogs of this compound, as specific data for the target compound is not available.
| Compound Isomer | Organism | Biological Response | Reference |
|---|---|---|---|
| (4R, 8R)-Dimethyldecanal | Tribolium castaneum | Strong attraction, identical to natural pheromone | researchgate.net |
| Other Stereoisomers | Tribolium castaneum | Weak or no response | researchgate.net |
Influence of Alkyl Chain Length and Branching Patterns on Bioactivity
Studies on various long-chain alcohols have demonstrated a "cutoff" effect, where biological activity increases with chain length up to an optimal point, after which it decreases. oup.com For instance, in studies of the antibacterial activity of N-alkylmorpholine derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), compounds with alkyl chains of 12 to 16 carbons showed the highest potency. chemrxiv.org Shorter chains were inactive, while longer chains also showed reduced activity. Similarly, the antimicrobial activity of primary alcohols against mycobacteria was found to be highest for those with 7-10 carbon atoms, with 1-decanol (B1670082) (a C10 alcohol) showing the greatest effect. oup.com
The C10 backbone of this compound (a C9 main chain with a C1 methyl branch) places it within this range of high potential activity. The methyl branch at the C-7 position also significantly influences its properties. Branching can affect how the molecule fits into a receptor's binding pocket and can alter its melting point and boiling point compared to its linear isomer, decan-2-ol. nou.edu.ng The presence and position of such methyl groups are known to be critical for the specificity of many insect pheromones. researchgate.net For example, this compound has been identified as a volatile organic compound produced by the phytopathogenic bacterium Xanthomonas campestris, alongside related branched compounds like 9-methyldecan-2-one and 10-methylundecan-2-ol, suggesting a role in microbial communication or interactions where specific branching patterns are key. beilstein-journals.org
Table 2: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives This table demonstrates the principle of optimal chain length for bioactivity, a concept applicable to long-chain alcohols like this compound.
| Alkyl Chain | Number of Carbons | MIC against MRSA (µg/mL) | Reference |
|---|---|---|---|
| n-Pentyl | 5 | >500 (inactive) | chemrxiv.org |
| n-Octyl | 8 | 125 | chemrxiv.org |
| n-Decyl | 10 | 31.2 | chemrxiv.org |
| n-Dodecyl | 12 | 3.9 (most active) | chemrxiv.org |
| n-Tetradecyl | 14 | 3.9 (most active) | chemrxiv.org |
| n-Hexadecyl | 16 | 3.9 (most active) | chemrxiv.org |
| n-Octadecyl | 18 | 62.5 | chemrxiv.org |
Effects of Hydroxyl Group Position and Other Functional Group Modifications on Biological Roles
The hydroxyl (-OH) group is the most reactive site in an alcohol molecule and is fundamental to its biological role, primarily through its ability to act as a hydrogen bond donor and acceptor. researchgate.netmsu.edu The position of this group along the alkyl chain is critical and defines the molecule as a primary, secondary, or tertiary alcohol, which in turn affects its reactivity and interactions.
Moving the hydroxyl group in 7-methylnonane from the C-2 position (a secondary alcohol) to the C-1 position (to form 7-methylnonan-1-ol (B1352645), a primary alcohol) would significantly alter its chemical and biological properties. nist.gov Primary alcohols often exhibit different metabolic pathways and receptor affinities compared to secondary alcohols. google.com
Furthermore, modifying the hydroxyl group itself into other functional groups leads to new compounds with distinct biological roles. For example, the oxidation of the secondary alcohol this compound would yield the corresponding ketone, 7-methylnonan-2-one. nih.gov This ketone has also been identified in volatile emissions from bacteria, where it likely plays a different role than its alcohol precursor due to the change from a hydrogen-bonding hydroxyl group to a polar, but non-hydrogen-donating, carbonyl group. beilstein-journals.org Esterification of the hydroxyl group is another common modification that can enhance the biological activity of molecules by altering their lipophilicity and interaction profile. researchgate.net
Table 3: Comparison of this compound and a Functional Group Analog
| Compound Name | Chemical Formula | Functional Group | Key Property | Reference |
|---|---|---|---|---|
| This compound | C₁₀H₂₂O | Secondary Alcohol (-OH) | Hydrogen bond donor/acceptor | nih.gov |
| 7-Methylnonan-2-one | C₁₀H₂₀O | Ketone (C=O) | Hydrogen bond acceptor only | nih.gov |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
In cases where the precise biological receptor for a compound like this compound is unknown or its crystal structure has not been determined, computational methods like molecular modeling and docking simulations are invaluable tools. nih.gov These techniques allow researchers to build three-dimensional models of receptors and predict how a ligand (such as this compound) might bind to them. nih.gov
The process typically involves:
Receptor Modeling: If the receptor structure is unknown, a model is often built based on the known structures of homologous proteins.
Ligand Preparation: A 3D structure of the ligand (e.g., one of the stereoisomers of this compound) is generated and its energy is minimized.
Docking Simulation: A computational algorithm systematically places the ligand into the predicted binding site (or "pocket") of the receptor in numerous possible orientations and conformations. researchgate.net
Scoring and Analysis: Each resulting pose is assigned a score based on the calculated binding energy, which estimates the strength of the ligand-receptor interaction. researchgate.net Lower binding energies typically indicate more favorable interactions. The analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor. researchgate.netresearchgate.net
For this compound, docking studies could elucidate how the hydroxyl group forms hydrogen bonds with polar residues (like asparagine or tyrosine) in a binding pocket, while the methylnonane chain fits into a hydrophobic region. researchgate.net Such simulations could compare the binding affinities of the different stereoisomers, providing a theoretical rationale for the anticipated differences in their biological potency. researchgate.net
Future Research Directions and Translational Applications
Discovery of Novel Biological Activities and Elucidation of Underlying Mechanisms
The exploration of novel biological activities for 7-Methylnonan-2-ol is in its early stages, with the most significant findings identifying it as a component of a microbially produced volatile blend with antagonistic properties.
Detailed Research Findings: Researchers have identified this compound as one of over 50 volatile organic compounds (VOCs) emitted by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. beilstein-journals.orgresearchgate.net This bacterium is a known pathogen, causing diseases of significant agricultural relevance, such as bacterial spot on tomatoes and peppers. beilstein-journals.orgsmolecule.com In laboratory settings, the blend of volatiles produced by this bacterium has demonstrated inhibitory effects on the growth of several fungi, including Aspergillus nidulans, Fusarium solani, and Rhizoctonia solani. beilstein-journals.org This suggests that this compound, as part of this natural chemical arsenal, contributes to the bacterium's ability to compete with fungi in its environment. beilstein-journals.orgbeilstein-journals.org
While the precise mechanism of this compound itself has not been individually elucidated, the action of bacterial VOCs against fungi is a subject of growing interest. beilstein-journals.orgfrontiersin.org These volatile compounds are believed to interfere with fungal development, with studies on other bacterial volatiles showing they can induce effects like vacuolization, rupture of fungal hyphae, and loss of intracellular components. frontiersin.org The antifungal activity of the Xanthomonas volatilome represents a key discovered biological function, positioning this compound and its companion compounds as molecules of interest for biocontrol research. However, it has been noted that aside from the antifungal activity within this blend, no other significant biological activities have been reported for branched methylcarbinols like this compound. beilstein-journals.org
Comprehensive Mapping of Biosynthetic Pathways in Diverse Organisms
Understanding how this compound is produced in nature is fundamental to harnessing its potential. Research has provided a suggested biosynthetic map in the bacterium Xanthomonas campestris.
Detailed Research Findings: The proposed biosynthetic pathway to this compound in Xanthomonas campestris begins with the formation of its corresponding ketone, 7-methylnonan-2-one. The pathway is believed to start from the amino acid leucine (B10760876), which is catabolized to form 3-methylbutyryl-SCoA. This molecule then undergoes a chain elongation process, likely through fatty acid synthesis pathways, to create longer-chain (ω-1)-methylcarboxylic acids. beilstein-journals.org Subsequent steps would involve the formation of a β-ketoacyl-ACP or -SCoA intermediate, which is then processed to yield the methyl ketone. The final step in the formation of this compound is the reduction of the ketone precursor, 7-methylnonan-2-one. beilstein-journals.orgbeilstein-journals.org
This proposed pathway in Xanthomonas is the most detailed map available for this compound. Future research is needed to confirm these steps, identify the specific enzymes involved (e.g., reductases for the final conversion), and explore whether similar or different pathways exist in other organisms, such as the various insects that produce structurally related semiochemicals.
Development of Advanced Bio-inspired Synthetic Routes
The limited natural availability of semiochemicals necessitates efficient and precise chemical synthesis for practical applications. diva-portal.org While specific synthetic routes for this compound are not widely published, advanced and bio-inspired methods developed for its structural isomers and related pheromones provide a clear roadmap for future synthetic efforts.
Detailed Research Findings: The synthesis of chiral alcohols is a significant area of organic chemistry, driven by the fact that the biological activity of such compounds is often dependent on their specific stereochemistry. beekeeperstraining.com Research into the synthesis of related methyl-branched alcohols has produced several advanced strategies. For instance, the synthesis of the four stereoisomers of 7-acetoxy-15-methylnonacosane, a pheromone of the screwworm fly, employed a lipase-catalyzed asymmetric acetylation to establish a key chiral center, a distinctly bio-inspired approach using enzymes. nih.gov Other advanced methods for creating similar structures include asymmetric Michael additions and radical cyclization reactions, which have been used to produce pheromones like (4R)-methyl-1-nonanol and (4S,5S)-4-methylnonan-5-ol, respectively. beekeeperstraining.comresearchgate.net
These established methodologies for producing structurally similar, biologically active alcohols demonstrate the feasibility of developing highly selective synthetic routes for this compound.
Table 1: Advanced Synthetic Strategies for this compound and Related Compounds
| Synthetic Strategy | Target Compound Class | Key Features | Reference(s) |
|---|---|---|---|
| Lipase-Catalyzed Asymmetric Acetylation | Chiral Acetoxy Alkanes | Bio-inspired (enzymatic); establishes specific stereocenters. | nih.gov |
| Asymmetric Michael Addition | Chiral Branched Alcohols | Uses chiral auxiliaries for high stereoselectivity. | researchgate.net |
| Radical Cyclization Reactions | Chiral Branched Alcohols | Forms cyclic intermediates to control stereochemistry. | beekeeperstraining.com |
| Reduction of Precursor Ketones | Branched Alcohols | A common final step; reagents like LiAlH₄ are used. | google.comgoogle.com |
Integration of this compound in Sustainable Ecological Management Strategies
As a semiochemical, this compound belongs to a class of compounds with proven utility in sustainable pest management. diva-portal.org These chemicals interfere with insect communication, allowing for population monitoring and control without the broad environmental impact of conventional pesticides.
Detailed Research Findings: While this compound itself has not yet been commercialized for pest control, its close structural relatives are key components in established integrated pest management (IPM) programs. A prominent example is (4RS, 5RS)-4-methylnonan-5-ol, known as ferrugineol, which is a major component of the aggregation pheromone for the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees. mdpi.com Synthetic versions of this pheromone are used in traps for early detection, mass trapping, and mating disruption. mdpi.com Similarly, 7-methyl-1-nonanol serves as a crucial intermediate in the synthesis of pheromones for the corn rootworm. lookchem.com The antifungal properties of the Xanthomonas volatilome also suggest a potential application in controlling plant fungal diseases. beilstein-journals.org The development of biosensors for detecting specific VOCs is an active area of research that could one day be applied to monitor for the presence of Xanthomonas bacteria by detecting its unique volatile signature, including this compound.
Table 2: Semiochemical Applications of this compound and Related Compounds
| Compound | Organism | Application | Type of Management | Reference(s) |
|---|---|---|---|---|
| (4RS, 5RS)-4-Methylnonan-5-ol | Red Palm Weevil | Aggregation Pheromone | Trapping, Monitoring, Mating Disruption | mdpi.com |
| 7-Methyl-1-nonanol | Corn Rootworm | Pheromone Intermediate | Pest Control | lookchem.com |
| 6-Methylnonan-3-one | Caddisflies (Hesperophylax) | Pheromone | Chemical Communication | diva-portal.org |
| This compound | Xanthomonas campestris | Antifungal Volatile | Potential Biocontrol of Fungi | beilstein-journals.orgbeilstein-journals.org |
Exploration of this compound in Material Science and Chemical Engineering Applications
Beyond its biological roles, the chemical structure of this compound—a branched C10 fatty alcohol—makes it and its isomers valuable as chemical intermediates and functional molecules in industrial applications. perstorp.comontosight.ai
Detailed Research Findings: Branched fatty alcohols in the C10 to C18 range are used in a wide array of industrial and commercial products. ontosight.ai Their branched structure imparts specific physical properties, such as lower melting points and different viscosity compared to their straight-chain counterparts, which are highly desirable in certain applications. rsc.org These alcohols serve as crucial intermediates in the synthesis of surfactants for detergents, emollients for cosmetics and personal care products, and plasticizers to increase the flexibility of polymers like PVC. ontosight.aiontosight.ai
Specifically, branched C10 alcohols like 2-propylheptanol are used as raw materials for lubricants, acrylates in adhesives, and high-performance plasticizer esters for applications requiring greater permanence, such as wire and cable insulation. perstorp.comgoogle.com The general class of C10 alcohols is also employed as solvents and in the manufacture of petroleum additives and herbicides. atamanchemicals.com Given these established uses for its structural isomers, this compound holds significant potential as a reagent or building block in the synthesis of new materials and specialty chemicals.
Table 3: Potential Industrial Applications for Branched C10 Alcohols like this compound
| Application Area | Function of Alcohol | Resulting Product/Use | Reference(s) |
|---|---|---|---|
| Polymers | Chemical Intermediate | Plasticizer esters for flexible PVC, wire insulation. | ontosight.aigoogle.com |
| Personal Care | Emollient, Moisturizer | Lotions, soaps, and creams. | ontosight.aiontosight.ai |
| Industrial Fluids | Chemical Intermediate | Surfactants, lubricants, hydraulic fluids. | perstorp.comontosight.airsc.org |
| Coatings & Adhesives | Raw Material | Acrylate production for adhesives. | perstorp.com |
| Agrochemicals | Solvent, Intermediate | Herbicides. | atamanchemicals.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
